Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Description
Nomenclature and Classification
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is classified as a halogenated aromatic benzoate ester. Its systematic name reflects the substituents on the benzene ring:
- Substituent positions : Amino (-NH₂) at position 2, iodine at position 5, and trifluoromethyl (-CF₃) at position 4.
- Ester group : A methyl ester (-COOCH₃) at position 1.
The compound belongs to the broader category of polyhalogenated benzoic acid derivatives, which are notable for their utility in pharmaceutical intermediates and agrochemical synthesis.
Structural Composition and Molecular Framework
The molecular architecture consists of a benzene ring functionalized with four distinct groups:
| Position | Substituent | Role in Reactivity |
|---|---|---|
| 1 | Methyl ester (-COOCH₃) | Enhances solubility in organic solvents |
| 2 | Amino (-NH₂) | Participates in nucleophilic reactions |
| 4 | Trifluoromethyl (-CF₃) | Electron-withdrawing, stabilizes charge |
| 5 | Iodo (-I) | Facilitates cross-coupling reactions |
The trifluoromethyl group induces electron-deficient characteristics, making the ring susceptible to electrophilic substitution at specific positions.
Historical Context and Discovery
First reported in the early 2000s, this compound gained prominence as a precursor in synthesizing kinase inhibitors and other bioactive molecules. Key milestones include:
Chemical Identification Parameters
Molecular Formula and Exact Mass
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇F₃INO₂ |
| Molecular Weight | 345.06 g/mol |
| Exact Mass | 344.9468 Da |
IUPAC Naming Conventions
The IUPAC name follows substitutive nomenclature rules:
SMILES Notation and InChI Key
| Representation Type | Value |
|---|---|
| SMILES | COC(=O)C1=CC(=C(C=C1C(F)(F)F)N)I |
| InChI Key | ILCBGAMVQYUDFL-UHFFFAOYSA-N |
The SMILES string explicitly encodes the benzene ring, substituent positions, and ester group, while the InChI Key provides a unique identifier for database searches.
Properties
IUPAC Name |
methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCBGAMVQYUDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700956 | |
| Record name | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872624-52-7 | |
| Record name | Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Iodination of Methyl 2-amino-4-(trifluoromethyl)benzoate
One of the most straightforward approaches to obtain methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate involves the selective iodination of methyl 2-amino-4-(trifluoromethyl)benzoate using N-iodosuccinimide (NIS) under acidic conditions.
This method is advantageous due to its mild temperature and relatively high selectivity for the 5-position iodination on the aromatic ring bearing an amino and trifluoromethyl substituent. The use of trifluoroacetic acid as solvent facilitates the electrophilic substitution by activating the iodine source.
Synthesis via Esterification of 2-amino-5-(trifluoromethyl)benzoic Acid Followed by Iodination
An alternative approach involves first preparing methyl 2-amino-5-(trifluoromethyl)benzoate through esterification of the corresponding benzoic acid, followed by iodination.
This two-step sequence allows for isolation of the methyl ester intermediate, which can be purified before iodination, potentially improving overall purity and yield.
Multi-step Synthesis from 2-Iodo-4-(trifluoromethyl)aniline
In some research protocols, the iodinated methyl ester is prepared starting from 2-iodo-4-(trifluoromethyl)aniline via reduction, esterification, and purification steps.
This pathway is more complex but allows for preparation of structurally related compounds and intermediates.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Direct Iodination | Methyl 2-amino-5-(trifluoromethyl)benzoate | N-Iodosuccinimide, trifluoroacetic acid | 20°C, 18 h | 68% | Mild, selective iodination |
| Esterification + Iodination | 2-amino-5-(trifluoromethyl)benzoic acid | Methanol, H2SO4 (esterification); NIS (iodination) | Reflux 18 h; 20°C 18 h | 94% (ester), 68% (iodination) | High ester yield, stepwise control |
| Palladium-catalyzed coupling (demonstrative) | This compound | Pd(dppf)Cl2, CsF, methylboronic acid | 20-80°C, 3 h | 92% | Confirms iodide reactivity |
| Multi-step from 2-iodo-4-(trifluoromethyl)aniline | 2-Iodo-4-(trifluoromethyl)aniline | LiAlH4, MeOH, H2SO4 | 0°C to reflux | 51-94% | Versatile intermediate synthesis |
Research Findings and Notes
- The selective iodination of the aromatic ring is facilitated by the electron-donating amino group and the electron-withdrawing trifluoromethyl group, which directs electrophilic substitution to the 5-position effectively.
- N-Iodosuccinimide in trifluoroacetic acid is the preferred iodinating agent due to its stability and selectivity.
- Esterification under acidic conditions is a classical and efficient method to obtain methyl esters from carboxylic acids, with microwave-assisted methods offering alternative conditions albeit with lower yield.
- Palladium-catalyzed cross-coupling reactions confirm the synthetic utility of the iodinated compound as a building block for further functionalization.
- Purification typically involves silica gel chromatography using isohexane/ethyl acetate gradients to isolate the pure iodinated ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .
Scientific Research Applications
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Halogen Substituents (I vs. Cl)
Trifluoromethyl (-CF₃) Position and Electronic Effects
- Methyl 4-amino-3-(trifluoromethyl)benzoate (167760-75-0) demonstrates altered regioselectivity in electrophilic substitutions due to the -CF₃ group’s meta-directing effects .
Functional Group Modifications
- Acifluorfen amine methyl ester (BH 9048-AME) incorporates a phenoxy group at position 5, enabling herbicidal activity via inhibition of protoporphyrinogen oxidase (PPO) in plants .
- Replacement of iodine with methyl (872624-53-8) reduces halogen-specific reactivity but improves lipophilicity for membrane permeability in drug design .
Stability and Commercial Considerations
- The main compound’s refrigeration requirement contrasts with room-temperature-stable analogs like methyl 4-amino-3-(trifluoromethyl)benzoate, highlighting its sensitivity to hydrolysis or oxidation .
- Discontinued status of the chlorine analog (1698027-36-9) underscores challenges in sourcing halogenated benzoates for large-scale applications .
Biological Activity
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H7F3INO2 and a molecular weight of approximately 345.06 g/mol. The compound features:
- An amino group (-NH2)
- An iodine atom at the 5-position
- A trifluoromethyl group (-CF3) at the 4-position
This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity. Research suggests that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Antitubercular Activity
The compound's structural analogs have been investigated for their antitubercular properties. In a study involving phenotypic screening against Mycobacterium tuberculosis, several derivatives exhibited promising results, suggesting that modifications to the benzoate structure could enhance efficacy against tuberculosis .
Enzyme Interaction Studies
This compound has been used in enzyme interaction studies due to its ability to modulate enzyme activity through competitive inhibition or substrate mimicry. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target enzymes.
Synthesis and Structure-Activity Relationship (SAR)
A comprehensive study on the synthesis of this compound involved various synthetic routes that highlight its versatility in organic synthesis. The SAR studies revealed that modifications in the iodine and trifluoromethyl groups significantly impact biological activity. For instance, compounds with enhanced lipophilicity showed improved bioavailability and efficacy in in vitro assays.
Pharmacokinetic Studies
In vivo pharmacokinetic studies have demonstrated that certain derivatives maintain effective concentrations over extended periods, suggesting their potential for therapeutic use. For example, a derivative was tested in a mouse model for tuberculosis, where it maintained concentrations above the minimum inhibitory concentration (MIC) for over 24 hours .
Applications in Drug Development
This compound serves as a valuable intermediate in drug development due to its ability to enhance the metabolic stability of pharmaceuticals. The trifluoromethyl group is known to improve the pharmacokinetic profile of drug candidates, making this compound a focal point in medicinal chemistry research.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate?
Answer:
The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:
- Directed iodination : The electron-withdrawing trifluoromethyl group at position 4 directs electrophilic substitution, favoring iodination at position 5. Use iodine monochloride (ICl) in acetic acid at 0–5°C to minimize side reactions .
- Amination : Introduce the amino group at position 2 via nucleophilic aromatic substitution (SNAr) using ammonia or a protected amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Esterification : Methyl ester formation can precede or follow iodination/amination, depending on substrate stability. Methanol with catalytic H₂SO₄ is commonly used .
Critical Note : Monitor reaction progress via HPLC or TLC to isolate intermediates, as competing reactions (e.g., over-iodination) may occur .
Advanced: How can regioselectivity challenges during iodination be addressed in polyhalogenated benzoate derivatives?
Answer:
Regioselectivity is influenced by electronic and steric effects:
- Electronic directing : The trifluoromethyl group (-CF₃) at position 4 strongly deactivates the ring, directing iodination to the para position (position 5). Computational modeling (DFT calculations) can predict reactivity patterns by analyzing partial charge distribution .
- Steric hindrance : Bulky substituents near reactive sites may alter regioselectivity. For example, in analogs like methyl 2-fluoro-4-(trifluoromethyl)benzoate, fluorine’s smaller size allows efficient iodination at position 5, while bulkier groups require adjusted conditions (e.g., higher temperature or polar solvents) .
- Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography, as misassignment can lead to erroneous structure-activity relationships (SAR) .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify substituent positions. The amino group (-NH₂) at position 2 appears as a broad singlet (~δ 5.5 ppm), while the -CF₃ group causes deshielding of adjacent carbons (δ ~120–125 ppm for C-4) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~374.0 Da) and isotopic patterns (iodine’s signature doublet) .
- IR spectroscopy : Detect ester carbonyl (C=O stretch at ~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Data Contradiction Tip : If NMR signals for -CF₃ and -I overlap with impurities, use 19F NMR to resolve -CF₃ (δ ~-60 ppm) and exclude iodine interference .
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity in this scaffold?
Answer:
The -CF₃ group:
- Electron withdrawal : Reduces electron density at positions 4 and 6, directing electrophiles to position 5. Hammett constants (σₚ = 0.54) quantify its meta/para-directing strength .
- Hydrophobic effects : Enhances membrane permeability in biological assays, making the compound useful in medicinal chemistry (e.g., enzyme inhibition studies) .
- Stability : Stabilizes intermediates during synthesis by reducing susceptibility to oxidative degradation .
Experimental Design : Compare analogs with -CF₃ vs. -CH₃ to isolate electronic effects. For example, replace -CF₃ with -CH₃ in SAR studies to evaluate potency changes .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : The iodine substituent increases susceptibility to photodegradation. Store in amber glass under inert gas (N₂/Ar) at -20°C .
- Moisture control : The ester group is prone to hydrolysis. Use desiccants (silica gel) and avoid aqueous environments .
- Purity monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products (e.g., free benzoic acid) .
Advanced: How can computational methods aid in optimizing reaction conditions for derivatives of this compound?
Answer:
- DFT calculations : Predict transition-state energies for iodination/amination steps. For example, calculate activation barriers for competing reaction pathways to identify optimal temperatures .
- Molecular docking : Screen derivatives for target binding (e.g., NaV1.8 ion channels) to prioritize synthesis. Use software like AutoDock Vina with published crystal structures .
- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction rates. Polar aprotic solvents (DMF, DMSO) often enhance SNAr efficiency .
Basic: How to resolve contradictory data in reported yields for similar benzoate syntheses?
Answer:
- Variable control : Reproduce reactions under strict anhydrous conditions, as trace water can hydrolyze intermediates .
- Catalyst screening : Test alternative catalysts (e.g., CuI for iodination) if yields vary across studies .
- Scale effects : Small-scale reactions (<1 mmol) may overestimate yields due to inefficient mixing. Validate with ≥5 mmol batches .
Advanced: What strategies mitigate toxicity risks during large-scale synthesis?
Answer:
- Alternative reagents : Replace ICl with less toxic N-iodosuccinimide (NIS) for iodination, though reaction times may increase .
- Waste management : Neutralize acidic byproducts (e.g., HI) with NaHCO₃ before disposal. Use activated carbon filters to capture volatile iodine .
- In situ monitoring : Implement FTIR or Raman spectroscopy to detect hazardous intermediates (e.g., diazonium salts) in real time .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
